molecular formula C5H5ClO2 B3055723 5-Chloro-3-methylfuran-2(5H)-one CAS No. 66510-25-6

5-Chloro-3-methylfuran-2(5H)-one

Cat. No.: B3055723
CAS No.: 66510-25-6
M. Wt: 132.54 g/mol
InChI Key: JPZFLPKQRFRZQB-UHFFFAOYSA-N
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Description

5-Chloro-3-methylfuran-2(5H)-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with a chlorine atom at the 5-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methylfuran-2(5H)-one typically involves the chlorination of 3-methylfuran-2(5H)-one. One common method is the reaction of 3-methylfuran-2(5H)-one with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent over-chlorination and to ensure selective substitution at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-Chloro-3-methylfuran-2(5H)-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Typical reducing agents used are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the use of catalysts or under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides, catalysts, basic conditions

Major Products Formed

    Oxidation: Carboxylic acids, oxidized derivatives

    Reduction: Alcohols, reduced derivatives

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

Chemistry: 5-Chloro-3-methylfuran-2(5H)-one is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be explored for its activity against certain diseases or as a precursor in the synthesis of pharmaceutical agents.

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methylfuran-2(5H)-one depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl group. These substituents affect the compound’s nucleophilicity and electrophilicity, guiding its behavior in various reactions.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The furan ring can engage in π-π interactions, hydrogen bonding, or other non-covalent interactions, influencing its binding affinity and activity.

Comparison with Similar Compounds

  • 3-Methylfuran-2(5H)-one
  • 5-Chlorofuran-2(5H)-one
  • 3-Chloro-2(5H)-furanone

Comparison:

    3-Methylfuran-2(5H)-one: Lacks the chlorine substituent, resulting in different reactivity and properties. It is less electrophilic compared to 5-Chloro-3-methylfuran-2(5H)-one.

    5-Chlorofuran-2(5H)-one: Lacks the methyl group, which affects its nucleophilicity and overall reactivity. It may have different applications due to the absence of the methyl substituent.

    3-Chloro-2(5H)-furanone:

This compound is unique due to the combined presence of both chlorine and methyl substituents, which impart distinct electronic and steric effects, making it a versatile compound in various chemical and biological contexts.

Properties

IUPAC Name

2-chloro-4-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZFLPKQRFRZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30501015
Record name 5-Chloro-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66510-25-6
Record name 5-Chloro-3-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30501015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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